(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
Brand Name: Vulcanchem
CAS No.: 68711-40-0
VCID: VC0028730
InChI: InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
SMILES: CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Molecular Formula: C22H42O3
Molecular Weight: 354.6 g/mol

(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone

CAS No.: 68711-40-0

Reference Standards

VCID: VC0028730

Molecular Formula: C22H42O3

Molecular Weight: 354.6 g/mol

(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone - 68711-40-0

CAS No. 68711-40-0
Product Name (3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone
Molecular Formula C22H42O3
Molecular Weight 354.6 g/mol
IUPAC Name (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one
Standard InChI InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20-,21-/m0/s1
Standard InChIKey RSOUWOFYULUWNE-ACRUOGEOSA-N
Isomeric SMILES CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O
SMILES CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Canonical SMILES CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O
Synonyms [3S-[3α,4β(R*)]]-3-Hexyl-4-(2-hydroxytridecyl)-2-oxetanone; _x000B_(3S,4S)-3-Hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one; _x000B_
PubChem Compound 9968521
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator